

methyl 2-methoxypropionate solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-methoxypropionate*

Cat. No.: *B031606*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Methyl 2-Methoxypropionate**

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-methoxypropionate (CAS: 17639-76-8), an ether-ester solvent, is a compound of significant interest in various industrial and scientific applications, including as a solvent for coatings and as a pharmaceutical intermediate.^{[1][2]} A comprehensive understanding of its solubility profile in both aqueous and organic media is fundamental to its effective application, from designing reaction conditions to developing stable pharmaceutical formulations. This guide provides a detailed analysis of the solubility characteristics of **methyl 2-methoxypropionate**, grounded in its molecular structure and physicochemical properties. It synthesizes available data with established chemical principles to offer predictive insights and presents a robust experimental framework for solubility determination.

Physicochemical Characteristics

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. **Methyl 2-methoxypropionate** is a colorless liquid with a molecular formula of C5H10O3.^[1] Key properties are summarized below.

Property	Value	Reference(s)
CAS Number	17639-76-8	[3]
Molecular Formula	C5H10O3	[3]
Molecular Weight	118.13 g/mol	[2][4]
Appearance	Clear, colorless liquid	[3]
Boiling Point	136.2 °C (estimated at 760 mmHg); 43-44 °C (at 15 mmHg)	[5]
Density	1.0108 g/cm ³	[2]
Flash Point	36 - 40.6 °C	[2][5]
logP (o/w)	0.360 (estimated)	[2][5]

Molecular Structure and its Influence on Solubility

The molecular structure of **methyl 2-methoxypropionate** is the primary determinant of its solubility profile. It features two key functional groups: an ester group (-C(=O)O-) and an ether group (-C-O-C-).

- Polarity:** Both the ester and ether groups contain electronegative oxygen atoms, which create bond dipoles, imparting a moderate overall polarity to the molecule.
- Hydrogen Bonding:** The oxygen atoms in both functional groups can act as hydrogen bond acceptors. This is a critical factor in its solubility in protic solvents like water and alcohols. However, the molecule lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[6]
- Hydrophobic Character:** The molecule also possesses methyl and ethyl groups, which form a nonpolar hydrocarbon backbone. This contributes a degree of hydrophobic character, limiting its miscibility with highly nonpolar solvents.

The estimated octanol-water partition coefficient (logP) of 0.360 indicates a relatively balanced hydrophilic and lipophilic nature, suggesting solubility in both polar and some nonpolar

environments.[\[2\]](#)[\[5\]](#)

Caption: Relationship between molecular features and solubility.

Solubility Profile

Aqueous Solubility

Methyl 2-methoxypropionate is classified as soluble in water.[\[2\]](#)[\[7\]](#) An estimated quantitative value for its solubility is 97,020 mg/L (or 9.7 g/100 mL) at 25°C.[\[5\]](#) This significant solubility is attributed to the ability of the ester and ether oxygen atoms to form hydrogen bonds with water molecules, overcoming the hydrophobic nature of the molecule's alkyl portions.

The effect of pH on its aqueous solubility is expected to be minimal within a neutral to moderately acidic range. However, under strong basic conditions (high pH) or strong acidic conditions (low pH) over time, the ester linkage is susceptible to hydrolysis, which would degrade the molecule into methanol and 2-methoxypropionic acid, thereby altering the properties of the solution.

Solubility in Organic Solvents

While comprehensive quantitative data is not readily available in published literature, the principle of "like dissolves like" and data from structurally similar ether-esters provide a strong basis for predicting its solubility profile.[\[8\]](#) **Methyl 2-methoxypropionate** is expected to be miscible with a wide range of polar organic solvents and exhibit limited solubility in nonpolar aliphatic hydrocarbons.

Solvent Class	Example Solvent(s)	Expected Solubility	Rationale
Polar Protic	Methanol, Ethanol	Miscible	Strong dipole-dipole interactions and hydrogen bonding (solute as acceptor).
Polar Aprotic	Acetone, Ethyl Acetate, Tetrahydrofuran (THF)	Miscible	Similar polarity and strong dipole-dipole interactions.
Chlorinated	Dichloromethane	Soluble/Miscible	Solute can interact with the dipole of the C-Cl bonds.
Aromatic	Toluene	Soluble	Solute polarity is low enough to allow for favorable van der Waals interactions.
Nonpolar	Hexane, Heptane	Limited / Immiscible	The significant polarity mismatch prevents effective solvation.

Note: "Miscible" implies solubility in all proportions. This table is predictive and should be confirmed experimentally for specific applications.

Theoretical Framework: Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).^[9] This model deconstructs the total cohesive energy of a substance into three components:

- δD (Dispersion): Energy from van der Waals forces.
- δP (Polar): Energy from dipole-dipole interactions.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD , δP , δH) parameters will be miscible.[10] While the specific HSP values for **methyl 2-methoxypropionate** are not published, its structure suggests it possesses significant δP and δH (as an acceptor) values, explaining its high affinity for polar and hydrogen-bonding solvents like water, alcohols, and ketones. For drug development, comparing the estimated HSP of this solvent with the HSP of an active pharmaceutical ingredient (API) could help in pre-screening for suitable solubilizers.

Experimental Protocol for Solubility Determination

To validate the predicted solubility and establish precise quantitative values, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of **methyl 2-methoxypropionate** in a given solvent.

Objective: To determine the concentration of **methyl 2-methoxypropionate** in a saturated solution of a specific solvent at a controlled temperature.

Materials:

- **Methyl 2-methoxypropionate** ($\geq 98\%$ purity)
- Selected solvent (analytical grade)
- Glass vials with PTFE-lined screw caps
- Thermostatic shaker or water bath
- Analytical balance
- Volumetric flasks and pipettes
- Gas chromatograph with a suitable column and flame ionization detector (GC-FID) or HPLC for quantification.
- $0.22 \mu\text{m}$ syringe filters

Step-by-Step Methodology:

- Preparation of Supersaturated Solution:
 - Add a known volume of the test solvent (e.g., 5 mL) to a series of glass vials.
 - Add an excess amount of **methyl 2-methoxypropionate** to each vial. "Excess" ensures that a solid or separate liquid phase of the solute remains after equilibration, confirming saturation.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$).
 - Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments.
- Phase Separation:
 - After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 12-24 hours. This allows the excess, undissolved **methyl 2-methoxypropionate** to separate completely from the saturated solution via gravity.
- Sampling and Dilution:
 - Carefully withdraw an aliquot (e.g., 1 mL) from the clear, supernatant (saturated) phase of each vial using a pipette. Be cautious not to disturb the undissolved layer.
 - Immediately filter the aliquot through a $0.22 \mu\text{m}$ syringe filter into a pre-weighed volumetric flask to remove any micro-particles.
 - Determine the weight of the transferred aliquot.
 - Dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.
- Quantitative Analysis:

- Prepare a series of calibration standards of **methyl 2-methoxypropionate** of known concentrations.
- Analyze the calibration standards and the diluted samples using a validated GC or HPLC method.
- Construct a calibration curve by plotting the instrument response against the concentration of the standards.
- Determine the concentration of **methyl 2-methoxypropionate** in the diluted samples using the calibration curve.

- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution, accounting for all dilution factors.
 - Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

Caption: Workflow for quantitative solubility determination.

Conclusion

Methyl 2-methoxypropionate exhibits a versatile solubility profile characterized by high solubility in water and miscibility with a wide array of polar organic solvents. This behavior is a direct consequence of its molecular structure, which combines the polar, hydrogen-bond accepting characteristics of ether and ester functionalities with a compact hydrocarbon framework. For researchers and formulators, this profile makes it an effective solvent in diverse applications. When precise solubility limits are required, particularly in multiphase systems or for high-concentration formulations, the experimental protocol detailed herein provides a reliable framework for generating the necessary quantitative data.

References

- Benchchem. Methoxymethyl Propionate: A Technical Guide to its Solubility in Common Organic Solvents. [Online].
- Fluoryx Labs. Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate. [Online].

- Thermo Scientific Alfa Aesar. **Methyl 2-methoxypropionate**, 98% 25 g. [Online]. Available: [\[Link\]](#)
- Thermo Scientific Alfa Aesar. **Methyl 2-methoxypropionate**, 98% 5 g. [Online]. Available: [\[Link\]](#)
- The Good Scents Company. **methyl 2-methoxypropionate**, 17639-76-8. [Online]. Available: [\[Link\]](#)
- Hansen Solubility. Hansen Solubility Parameters. [Online]. Available: [\[Link\]](#)
- Scribd. Ester Solubility and Preparation Lab Report. [Online]. Available: [\[Link\]](#)
- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters.... [Online]. Available: [\[Link\]](#)
- Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Online]. Available: [\[Link\]](#)
- PubChem. Propanoic acid, 2-methoxy-, methyl ester. [Online]. Available: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 17639-76-8: Methyl 2-methoxypropionate | CymitQuimica [cymitquimica.com]
- 2. METHYL 2-METHOXYPROPIONATE | 17639-76-8 [chemicalbook.com]
- 3. Methyl 2-methoxypropionate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Propanoic acid, 2-methoxy-, methyl ester | C5H10O3 | CID 86599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 2-methoxypropionate, 17639-76-8 [thegoodsentscompany.com]
- 6. DOSS [doss.turi.org]
- 7. Methyl 2-methoxypropionate, 98% | Fisher Scientific [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- To cite this document: BenchChem. [methyl 2-methoxypropionate solubility in water and organic solvents]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b031606#methyl-2-methoxypropionate-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com